1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H6N4O2 and a molecular weight of 202.17 g/mol . This compound features a cyclopropane ring attached to an imidazole ring, which is further substituted with cyano groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The cyano and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, alcohols) . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole and cyclopropane derivatives .
Scientific Research Applications
1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid include other imidazole derivatives and cyclopropane-containing compounds . Examples include:
- 1-(4-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid
- 1-(5-cyano-1H-imidazol-1-yl)cyclopropane-1-carboxylic acid
- 1-(4,5-dicyano-1H-imidazol-1-yl)cyclopropane-1-acetic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2680532-14-1 |
---|---|
Molecular Formula |
C9H6N4O2 |
Molecular Weight |
202.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.